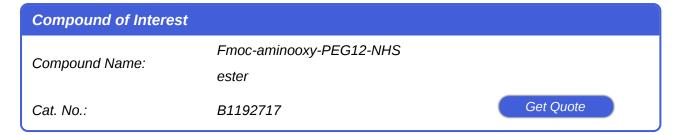


Fmoc-aminooxy-PEG12-NHS Ester: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][2][3][4]. This guide provides an in-depth overview of its chemical structure, properties, and key applications, complete with detailed experimental protocols and visual workflows. The molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a sequential and controlled conjugation strategy. The NHS ester facilitates covalent bond formation with primary amines, while the aminooxy group can react with aldehydes or ketones to form stable oxime linkages[5]. The PEG spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in the field of bioconjugation and drug development[6][7].

Chemical Structure and Properties

The chemical structure of **Fmoc-aminooxy-PEG12-NHS** ester is characterized by the presence of the three key functional moieties mentioned above, connected by the PEG linker.

Table 1: General Properties of Fmoc-aminooxy-PEG12-NHS ester



Property	Value	Reference
Molecular Formula	C46H68N2O19	[8]
Molecular Weight	953.05 g/mol	[8][9]
Appearance	White to off-white solid	Generic
Purity	≥95%	[9]
Storage Conditions	-20°C, protect from moisture	[4]

Table 2: Solubility of Fmoc-aminooxy-PEG12-NHS ester and Related Compounds

Solvent	Solubility	Reference
Dimethylformamide (DMF)	Soluble	[10][11]
Dimethyl sulfoxide (DMSO)	Soluble	[10][11]
Dichloromethane (DCM)	Soluble	[10][11]
Water	Soluble (PEG moiety enhances aqueous solubility)	[10]
Ethanol	Less soluble	[10]
Toluene	Less soluble	[10]
Ether	Not soluble	[10]

Key Applications

The unique trifunctional nature of **Fmoc-aminooxy-PEG12-NHS** ester makes it a versatile tool for a variety of applications in research and drug development.

PROTAC Synthesis: This linker is widely used in the synthesis of PROTACs, where it
connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand[1][2][4]. The
PEG chain provides the necessary spacing and flexibility for the formation of a productive
ternary complex, leading to the ubiquitination and subsequent degradation of the target
protein.



- Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The NHS ester can react with lysine residues on the antibody, and the aminooxy group can be used to conjugate the drug, often after introducing an aldehyde or ketone handle onto the drug molecule. The Fmoc group allows for orthogonal chemistry, enabling the sequential attachment of different molecules.
- Peptide and Protein Modification: The NHS ester allows for the straightforward labeling of peptides and proteins at their N-terminus or lysine side chains[12]. The aminooxy group can then be used to introduce other functionalities, such as fluorescent dyes, imaging agents, or other biomolecules.
- Surface Modification: The reactive ends of the linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays. This allows for the controlled attachment of biomolecules for various applications, including diagnostics and targeted drug delivery[7].

Experimental Protocols

This section provides detailed methodologies for the key reactions involving **Fmoc-aminooxy- PEG12-NHS ester**.

Protocol 1: Labeling of a Primary Amine-Containing Molecule with Fmoc-aminooxy-PEG12-NHS ester

This protocol describes the reaction of the NHS ester group with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).

Materials:

- Fmoc-aminooxy-PEG12-NHS ester
- Amine-containing molecule
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3[13][14]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)



- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Prepare a stock solution of Fmoc-aminooxy-PEG12-NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
- Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
- Add a 10- to 20-fold molar excess of the Fmoc-aminooxy-PEG12-NHS ester stock solution
 to the solution of the amine-containing molecule. The final concentration of the organic
 solvent should not exceed 10% (v/v) to avoid denaturation of proteins[14].
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring[13][15].
- (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
- Purify the conjugate using an appropriate method to remove excess unreacted linker and byproducts.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the reaction of the aminooxy group with a carbonyl group to form a stable oxime bond.

Materials:

- Fmoc-aminooxy-PEG12-labeled molecule (from Protocol 1)
- Aldehyde- or ketone-containing molecule



- Reaction Buffer: 0.1 M Sodium phosphate, 0.15 M NaCl, pH 6.5-7.5[1]. Aniline can be used as a catalyst to accelerate the reaction.
- · Purification system

Procedure:

- Dissolve the Fmoc-aminooxy-PEG12-labeled molecule in the reaction buffer.
- Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent (e.g., DMSO)
 and add it to the reaction mixture. A 1.5- to 5-fold molar excess of the carbonyl compound is
 typically used.
- If using a catalyst, add aniline to a final concentration of 10-100 mM.
- Incubate the reaction mixture for 2-12 hours at room temperature. The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.
- Purify the resulting conjugate to remove unreacted starting materials and catalyst.

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to liberate the free amine.

Materials:

- Fmoc-protected conjugate
- Deprotection Solution: 20% (v/v) piperidine in DMF[16][17][18]
- DMF for washing
- Purification system

Procedure:

- Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
- Add the deprotection solution to the dissolved conjugate.

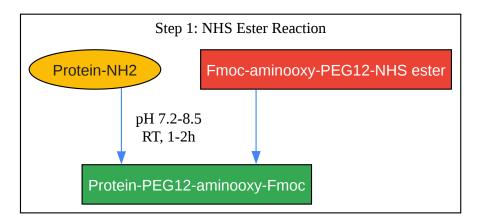


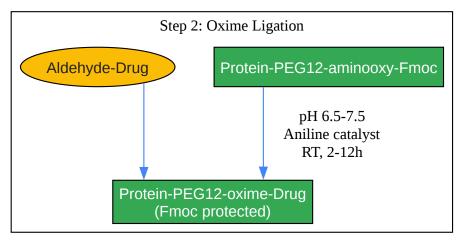
- Incubate for 10-30 minutes at room temperature[17][18].
- Remove the deprotection solution and wash the product thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct[16].
- Purify the deprotected conjugate using an appropriate method. The success of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct at around 301 nm[16].

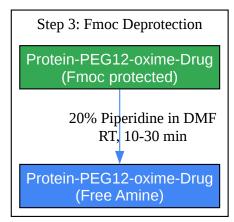
Mandatory Visualizations

The following diagrams illustrate common experimental workflows involving **Fmoc-aminooxy- PEG12-NHS ester**.





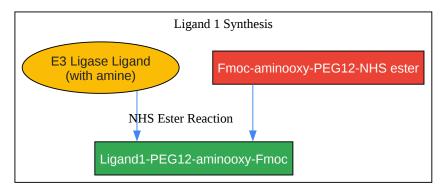


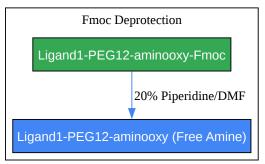


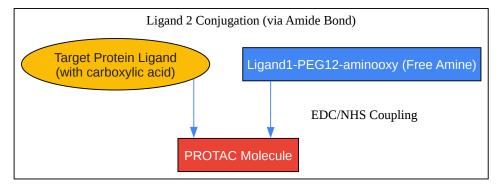
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Caption: Workflow for the sequential conjugation of a protein and a drug.









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Caption: Synthesis of a PROTAC molecule using the linker.



Conclusion

Fmoc-aminooxy-PEG12-NHS ester is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, including the orthogonal protecting group, flexible PEG spacer, and reactive end groups, provides researchers with a high degree of control over their conjugation strategies. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of this reagent in a wide range of research and development endeavors, from fundamental biological studies to the design of next-generation therapeutics.

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